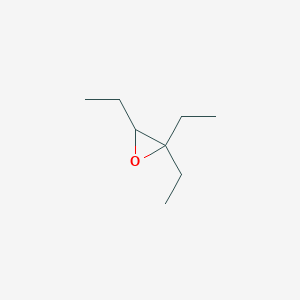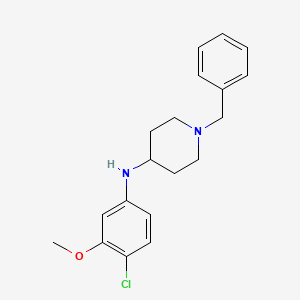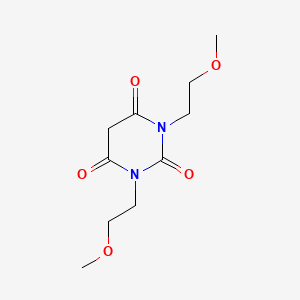
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological and photochemical properties. This compound is characterized by the presence of a nitro group at the third position and three methyl groups at the second, sixth, and seventh positions on the benzopyran ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran typically involves the nitration of 2,6,7-trimethyl-2H-1-benzopyran. This can be achieved by treating the parent compound with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes, which offer better control over reaction parameters and improved safety compared to batch processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Oxidation: Potassium permanganate, chromium trioxide under acidic or basic conditions.
Major Products Formed
Reduction: 3-Amino-2,6,7-trimethyl-2H-1-benzopyran.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes derived from the oxidation of methyl groups.
Wissenschaftliche Forschungsanwendungen
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other benzopyran derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of photochromic materials and optical data storage devices.
Wirkmechanismus
The mechanism of action of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. Additionally, the benzopyran ring can participate in photochemical reactions, making it useful in photoresponsive applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,3-Trimethylindolino-6’-nitrobenzopyrylospiran: A photochromic spiropyran with similar structural features but different photochemical properties.
1,3-Dihydro-8-methoxy-1,3,3-trimethyl-6-nitrospiro-2H-1-benzopyran: Another spiropyran derivative with a methoxy group that enhances its quantum yield.
Uniqueness
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran is unique due to its specific substitution pattern, which imparts distinct chemical and photochemical properties.
Eigenschaften
CAS-Nummer |
57543-83-6 |
|---|---|
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
2,6,7-trimethyl-3-nitro-2H-chromene |
InChI |
InChI=1S/C12H13NO3/c1-7-4-10-6-11(13(14)15)9(3)16-12(10)5-8(7)2/h4-6,9H,1-3H3 |
InChI-Schlüssel |
DRQBSLQRAKLDGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=CC2=C(O1)C=C(C(=C2)C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13942562.png)




![1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13942581.png)





